An In-depth Technical Guide to the Chemical Properties of 2-(6-Bromo-1H-indol-3-yl)ethanol
An In-depth Technical Guide to the Chemical Properties of 2-(6-Bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(6-Bromo-1H-indol-3-yl)ethanol, a significant heterocyclic compound in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity and Physicochemical Properties
2-(6-Bromo-1H-indol-3-yl)ethanol, also known as 6-Bromotryptophol, is an indole derivative characterized by a bromine substituent at the 6-position of the indole ring and a hydroxyethyl group at the 3-position.[1][2] The presence of the bromine atom and the hydroxyl group imparts unique chemical reactivity and potential biological activity to the molecule.[1]
Table 1: Physicochemical Properties of 2-(6-Bromo-1H-indol-3-yl)ethanol
| Property | Value | Source/Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| CAS Number | 214915-72-7 | [2] |
| IUPAC Name | 2-(6-bromo-1H-indol-3-yl)ethanol | [1] |
| Appearance | Predicted to be a solid at room temperature. | Based on related compounds |
| Melting Point | Not experimentally determined. The related 6-chloro-3-methyl-1H-indole has a melting point of 115-116 °C. | [3] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[4] Sparingly soluble in aqueous buffers.[4] The parent compound, tryptophol, is soluble in hot alcohol and alkali hydroxides, and insoluble in chloroform.[5] | Predicted based on tryptophol solubility.[1][4] |
Spectroscopic Profile (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.0 | br s | 1H | N-H | Typical for indole N-H proton. |
| ~7.6 | d | 1H | H-4 | Aromatic proton ortho to the bromine, expected to be downfield. |
| ~7.5 | d | 1H | H-7 | Aromatic proton adjacent to the pyrrole ring. |
| ~7.1 | dd | 1H | H-5 | Aromatic proton coupled to H-4 and H-7. |
| ~7.0 | s | 1H | H-2 | Pyrrole proton, typically a singlet. |
| ~3.9 | t | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group. |
| ~3.0 | t | 2H | Indole-CH₂- | Methylene protons adjacent to the indole ring. |
| ~1.6 | t | 1H | -OH | Hydroxyl proton, chemical shift can vary. |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |
| ~136 | C-7a | Quaternary carbon of the indole ring. |
| ~125 | C-3a | Quaternary carbon of the indole ring. |
| ~124 | C-2 | Carbon of the pyrrole ring. |
| ~123 | C-4 | Aromatic carbon. |
| ~121 | C-7 | Aromatic carbon. |
| ~120 | C-5 | Aromatic carbon. |
| ~115 | C-6 | Carbon bearing the bromine atom. |
| ~112 | C-3 | Carbon of the indole ring attached to the ethyl group. |
| ~62 | -CH₂-OH | Carbon of the methylene group attached to the hydroxyl. |
| ~29 | Indole-CH₂- | Carbon of the methylene group attached to the indole ring. |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-3300 | Strong, Broad | O-H | Stretching |
| ~3300 | Medium | N-H | Stretching |
| 3100-3000 | Medium | C-H (aromatic) | Stretching |
| 2950-2850 | Medium | C-H (aliphatic) | Stretching |
| 1600-1450 | Medium-Weak | C=C (aromatic) | Stretching |
| 1300-1000 | Strong | C-O | Stretching |
| ~800 | Strong | C-Br | Stretching |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment | Rationale |
| 240/242 | High | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |
| 209/211 | Medium | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |
| 130 | High | [C₈H₆N]⁺ | Fragmentation of the side chain, leaving the indole radical cation. |
Synthesis and Experimental Protocols
2-(6-Bromo-1H-indol-3-yl)ethanol can be synthesized from 6-bromoindole through a multi-step process. A plausible and efficient route involves the acylation of 6-bromoindole followed by reduction. The following is a detailed experimental protocol adapted from established methods for similar indole derivatives.
Synthesis Workflow
Caption: Synthetic workflow for 2-(6-Bromo-1H-indol-3-yl)ethanol.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (6-bromo-1H-indol-3-yl)(oxo)acetate
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To a stirred solution of 6-bromoindole (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.1 eq) dropwise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 2-3 hours, during which a precipitate of (6-bromo-1H-indol-3-yl)(oxo)acetyl chloride will form.
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Cool the mixture again to 0 °C and add anhydrous ethanol (5.0 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (6-bromo-1H-indol-3-yl)(oxo)acetate, which can be purified by column chromatography on silica gel.
Step 2: Reduction to 2-(6-Bromo-1H-indol-3-yl)ethanol
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To a suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl (6-bromo-1H-indol-3-yl)(oxo)acetate (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.
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Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous magnesium sulfate and stir for another 15 minutes.
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Filter the mixture through a pad of Celite®, washing the filter cake with THF.
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Concentrate the filtrate under reduced pressure to obtain the crude 2-(6-Bromo-1H-indol-3-yl)ethanol.
Step 3: Purification
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(6-Bromo-1H-indol-3-yl)ethanol.
Chemical Reactivity and Potential Applications
2-(6-Bromo-1H-indol-3-yl)ethanol possesses several reactive sites that make it a versatile building block in organic synthesis. The hydroxyl group can undergo esterification and etherification reactions.[1] The bromine atom on the indole ring is susceptible to nucleophilic substitution and can participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.[1] Furthermore, the indole nitrogen can be alkylated or acylated.
The biological significance of 2-(6-Bromo-1H-indol-3-yl)ethanol and its derivatives is an active area of research. Indole-based compounds are known to exhibit a wide range of pharmacological activities.[1] Studies on similar bromoindole derivatives suggest potential antimicrobial and anticancer properties.[1] The compound may also act as an enzyme inhibitor, for instance, against kinases.[1] Its structural features make it a valuable scaffold for the development of new therapeutic agents.
Conclusion
2-(6-Bromo-1H-indol-3-yl)ethanol is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This technical guide provides a summary of its key chemical properties, a plausible synthetic route with a detailed experimental protocol, and an overview of its reactivity and potential applications. The predicted spectroscopic data furnished herein should aid in the characterization of this compound in a research setting. Further experimental investigation is warranted to fully elucidate its physicochemical and biological properties.
